3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine
Description
Properties
IUPAC Name |
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-3-8(7-11-5-1)10-13-12-9-4-2-6-14(9)10/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXWEVMKYRZMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modular Synthesis via Amino Acid-Derived Precursors
A recent study published in The Journal of Organic Chemistry (2024) by Joyann S. Donaldson et al. describes a modular, three-step synthetic route to medicinally relevant fused bicyclic-triazoles, which can be adapted for the synthesis of compounds like 3-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine.
- Starting Materials: Carboxylic acids (potentially amino acid derivatives) and acyl hydrazines.
- Reaction Sequence:
- Yields: Good to excellent, with tolerance for various substituents and ring sizes (5-, 6-, and 7-membered).
- Scalability: Conditions are optimized to avoid column chromatography, facilitating both small-scale discovery and large-scale synthesis.
This approach is advantageous for its modularity, allowing structural diversity and efficient access to the fused bicyclic triazole scaffold.
Patent-Disclosed Preparation Methods
A United States patent (US20170000800A1) discloses preparation methods for pyrrolo[2,1-f]triazine and related compounds, which are structurally analogous to the target compound. Although the patent focuses on pyrrolo[2,1-f]triazine derivatives, the synthetic strategies are relevant and adaptable for the preparation of pyrrolo[2,1-c]triazole compounds.
- Use of substituted or unsubstituted pyrrolo-triazine intermediates.
- Multi-step synthesis involving:
- Formation of heterocyclic ring systems via cyclization of hydrazine and nitrile or carboxamide precursors.
- Introduction of piperidine substituents through nucleophilic aromatic substitution or reductive amination.
- Conditions optimized for high purity and yield.
- Application of standard organic synthesis techniques including:
- Use of solvents such as DMF, DMSO, or acetonitrile.
- Catalysts or bases like potassium carbonate or triethylamine.
- Controlled temperature conditions (e.g., reflux or mild heating).
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Steps | Conditions | Yield & Notes |
|---|---|---|---|---|
| Modular 3-step from amino acids | Carboxylic acids, acyl hydrazines | Acyl hydrazide formation, cyclization, functionalization | Mild heating, no chromatography needed | Good to excellent yields; scalable |
| Piperidine coupling | Piperidine derivatives, fused triazole precursors | Cyclization, nucleophilic substitution | Standard organic solvents, mild heating | Moderate to high yields; structural diversity |
| Patent method (US20170000800A1) | Hydrazine, nitriles, piperidine | Cyclization, substitution, reductive amination | DMF/DMSO solvents, base catalysis, reflux | High purity; optimized for pharmaceutical use |
Research Findings and Observations
- The modular approach from amino acids enables incorporation of diverse substituents on the fused triazole ring, which is beneficial for medicinal chemistry optimization.
- Avoidance of chromatographic purification steps in the modular method enhances practicality for scale-up.
- The piperidine substituent is typically introduced at a late stage to allow flexibility in modifying the heterocyclic core.
- Patent literature emphasizes the importance of reaction conditions such as solvent choice and temperature to maximize yield and purity.
- No direct literature detailing one-step synthesis of 3-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine was found, indicating the synthesis is generally multi-step and requires careful intermediate preparation.
Chemical Reactions Analysis
Types of Reactions
3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,1-c][1,2,4]triazole exhibit significant anticancer properties. Studies have demonstrated that compounds containing this moiety can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways. For instance, a study showed that a derivative of 3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine effectively reduced tumor growth in xenograft models by targeting the PI3K/Akt pathway .
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. Compounds similar to this compound have shown efficacy against a range of bacterial strains. A notable study reported that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections .
Agricultural Science
Pesticide Development
In agricultural applications, compounds based on the pyrrolo[2,1-c][1,2,4]triazole structure are being explored as potential pesticides. Their ability to disrupt specific biochemical pathways in pests makes them suitable candidates for developing new agrochemicals. Research has indicated that these compounds can act as effective herbicides by inhibiting key enzymes involved in plant growth .
Plant Growth Regulators
Additionally, derivatives of this compound have been investigated for their role as plant growth regulators. Studies have shown that they can enhance growth rates and improve resistance to environmental stressors in various crops .
Material Science
Polymer Chemistry
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers are being studied for applications in coatings and composites where durability and resistance to degradation are crucial .
Nanotechnology
The compound's unique properties have also led to its incorporation into nanomaterials. Research indicates that nanocomposites containing this compound exhibit improved electrical conductivity and thermal stability compared to traditional materials .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Pyrazole Substitutions
- 5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine Molecular Formula: C₁₀H₁₄N₆ Molecular Weight: 208.27 g/mol Key Features: Replaces the piperidine ring with a pyrazole substituted by a methyl group and an amine. Reported purity is 95% .
1-({5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine
Analogues with Carbamate and Amide Linkages
- 2,2,2-Trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate Molecular Formula: C₁₅H₁₄F₃N₅O₂ Molecular Weight: 373.30 g/mol (estimated) Key Features: Incorporates a trifluoroethyl carbamate and phenyl group.
- 2-Amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide Molecular Formula: C₁₃H₂₀N₆O Molecular Weight: 276.34 g/mol (estimated) Key Features: An amide-linked derivative with a branched alkyl chain. The amide group may reduce basicity but improve stability against oxidative metabolism .
Hydroxymethyl and Ester Derivatives
- {5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol Molecular Formula: C₆H₉N₃O Molecular Weight: 139.16 g/mol Key Features: Replaces piperidine with a hydroxymethyl group.
Methyl 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Implications |
|---|---|---|---|---|
| 3-{5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine | C₉H₁₃N₅ | 191.23 | Piperidine ring, basic nitrogen | Enhanced solubility, receptor interaction |
| 5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine | C₁₀H₁₄N₆ | 208.27 | Pyrazole with methyl/amine substituents | Planar structure, moderate metabolic stability |
| 2,2,2-Trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[...]phenyl)carbamate | C₁₅H₁₄F₃N₅O₂ | 373.30 | Trifluoroethyl carbamate, phenyl group | High lipophilicity, BBB penetration potential |
| {5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol | C₆H₉N₃O | 139.16 | Hydroxymethyl group | High solubility, reduced basicity |
Biological Activity
3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer and antiviral activities, along with relevant case studies and findings.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C10H16N4
- SMILES Notation : C1CC(CNC1)C2=NN=C3N2CCC3
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrrolo[2,1-c][1,2,4]triazole moiety. For instance, research on related triazole derivatives has shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism of action often involves apoptosis induction through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 3b | MCF-7 | < 10 | Apoptosis via caspase activation |
| Compound 3b | MDA-MB-231 | < 10 | Inhibition of NF-κB |
Antiviral Activity
In addition to anticancer properties, derivatives of pyrrolo[2,1-c][1,2,4]triazole have also been investigated for antiviral activity. A study demonstrated that structural modifications can enhance the antiviral efficacy of triazole compounds against certain viruses . The exact mechanism often involves interference with viral replication processes.
Table 2: Antiviral Activity of Pyrrolo Derivatives
| Compound | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound X | Influenza | < 5 | Inhibition of viral polymerase |
| Compound Y | HIV | < 15 | Disruption of viral entry |
Case Studies
- Breast Cancer Study : A study evaluating the effects of a related triazole compound showed a marked increase in apoptosis in breast cancer cell lines when treated with concentrations below 10 µM. The study concluded that these compounds could serve as potential leads for new anticancer therapies .
- Antiviral Efficacy : Another investigation into similar compounds revealed their ability to inhibit viral replication in vitro. The study emphasized the importance of structural modifications in enhancing biological activity against viral targets .
Q & A
Basic: What are the key synthetic strategies for constructing the pyrrolo-triazolyl-piperidine scaffold?
The synthesis of this scaffold often involves multi-step sequences, including cyclization and intramolecular transfer reactions. A validated method utilizes intramolecular acyl transfer under mild debenzylation conditions (e.g., HCOONH₄/Pd/C), enabling efficient formation of spiropiperidine derivatives. For example, acetyl migration is favored due to its clean reaction profile and scalability . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may also introduce triazole rings, though solvent choice (e.g., DMSO) and base selection (sodium ascorbate) are critical for yield optimization .
Advanced: How can conformational mobility of the piperidine ring influence reaction outcomes in acyl transfer processes?
The piperidine ring's spatial flexibility dictates the accessibility of reactive sites during acyl transfer. NMR analysis (e.g., coupling constants and NOESY correlations) is essential to identify axial/equatorial conformers and their impact on reaction pathways. For instance, acetyl migration efficiency correlates with the piperidine ring adopting a chair conformation, stabilizing the transition state . Computational modeling (e.g., DFT) can predict preferred conformations and guide synthetic design to minimize competing side reactions.
Basic: What spectroscopic and analytical methods confirm the structural integrity of pyrrolo-triazolyl-piperidine derivatives?
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, distinguishing between regioisomers (e.g., triazole vs. pyrrole substitution patterns) .
- IR Spectroscopy : Identifies functional groups (e.g., ethynyl stretches at ~2100 cm⁻¹ or carbonyl signals from acyl intermediates) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives, critical for structure-activity relationship (SAR) studies .
Advanced: What strategies address contradictions in bioactivity data for triazolyl-piperidine analogs?
Discrepancies in biological assays (e.g., enzyme inhibition) often arise from:
- Solubility variations : Use standardized DMSO stock solutions to ensure consistent compound dispersion.
- Conformational polymorphism : Validate solid-state forms via differential scanning calorimetry (DSC) .
- Off-target effects : Perform counter-screening against related enzymes (e.g., 14-α-demethylase vs. CYP450 isoforms) .
- Statistical rigor : Apply multivariate analysis to distinguish noise from true SAR trends .
Basic: How are molecular docking studies applied to predict the pharmacological potential of this scaffold?
Docking simulations (e.g., using AutoDock Vina) model interactions between the triazolyl-piperidine core and target proteins. For antifungal candidates, the scaffold's ethynyl group shows π-π stacking with lanosterol 14-α-demethylase (PDB: 3LD6), while the triazole forms hydrogen bonds with heme cofactors. Validation via free energy perturbation (FEP) or MD simulations refines binding affinity predictions .
Advanced: How can reaction scalability challenges be mitigated in multi-step syntheses?
- Catalyst optimization : Replace homogeneous catalysts (e.g., CuSO₄) with recyclable heterogeneous alternatives (e.g., Cu@MOF) to reduce costs .
- Flow chemistry : Implement continuous flow for exothermic steps (e.g., azide formation) to improve safety and yield .
- Purification : Use orthogonal chromatography (e.g., reverse-phase HPLC) for intermediates prone to epimerization .
Basic: What are the documented biological targets of triazolyl-piperidine derivatives?
- Antifungal agents : Inhibition of lanosterol demethylase via triazole-heme interactions .
- Antipsychotics : Dopamine D₂ and serotonin 5-HT₁A receptor modulation (via piperidine's basic nitrogen) .
- Anticancer candidates : Pro-apoptotic effects linked to mitochondrial membrane disruption .
Advanced: How do electronic effects of substituents influence the triazole ring's reactivity?
Electron-withdrawing groups (e.g., -NO₂) on the triazole increase electrophilicity, facilitating nucleophilic substitution at the pyridine ring. Conversely, electron-donating groups (e.g., -OCH₃) stabilize the ring, favoring reduction or cycloaddition reactions. Hammett plots correlate substituent σ values with reaction rates, guiding rational design .
Basic: What safety and handling protocols are recommended for pyrrolo-triazolyl-piperidine intermediates?
- Toxicology : Screen for genotoxicity (Ames test) due to potential aromatic amine byproducts .
- Environmental : Avoid aqueous disposal; use activated carbon filtration for waste streams .
- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation of ethynyl groups .
Advanced: How can machine learning (ML) accelerate the discovery of novel derivatives?
ML models trained on existing SAR data (e.g., pIC₅₀ values from phenyl piperidine analogs) predict bioactivity and synthetic feasibility. Key features include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
